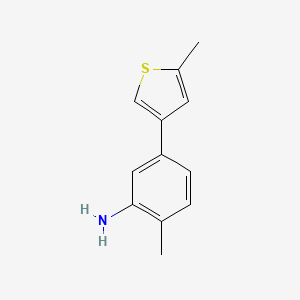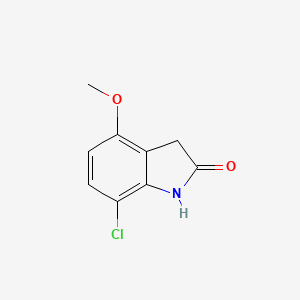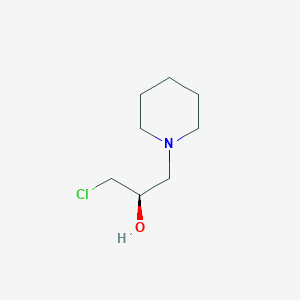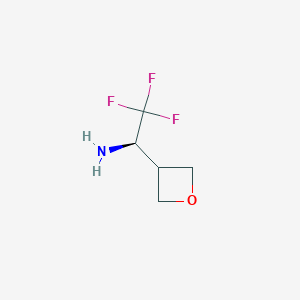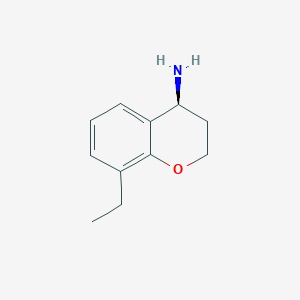
(S)-8-Ethylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-8-Ethylchroman-4-amine: is an organic compound belonging to the chroman family It is characterized by the presence of an ethyl group at the 8th position and an amine group at the 4th position on the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Ethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.
Ethylation: The chroman-4-one undergoes ethylation at the 8th position using ethyl bromide in the presence of a strong base like sodium hydride.
Reduction: The resulting 8-ethylchroman-4-one is then reduced to 8-ethylchroman-4-ol using a reducing agent such as lithium aluminum hydride.
Amination: Finally, the 8-ethylchroman-4-ol is converted to this compound through an amination reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (S)-8-Ethylchroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: It can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of N-substituted chroman-4-amines.
Scientific Research Applications
Chemistry: (S)-8-Ethylchroman-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-8-Ethylchroman-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-Ethylchroman-4-ol: A closely related compound with a hydroxyl group instead of an amine group.
8-Ethylchroman-4-one: The ketone derivative of the chroman ring.
4-Amino-2-methylchroman: Another chroman derivative with an amine group at the 4th position.
Uniqueness: (S)-8-Ethylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group at the 8th position and an amine group at the 4th position makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4S)-8-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3/t10-/m0/s1 |
InChI Key |
NRBGQXPNOFAEMV-JTQLQIEISA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@H](CCO2)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


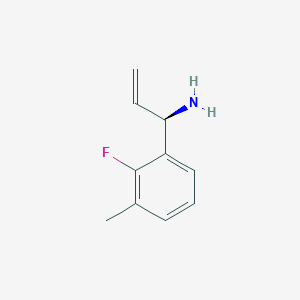
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
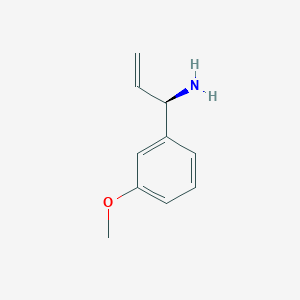
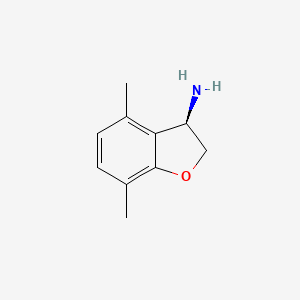
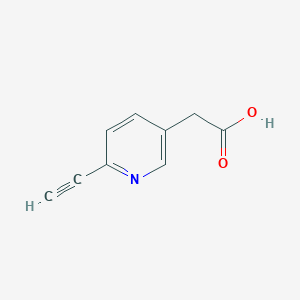
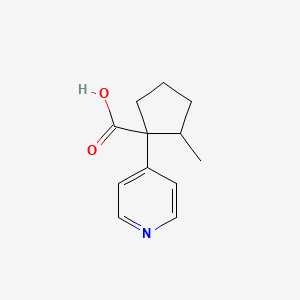
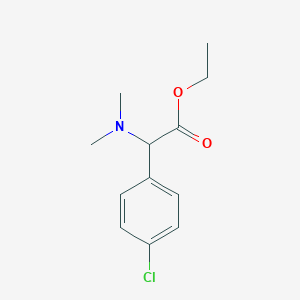
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
